S-Nitrosocaptopril

Vue d'ensemble

Description

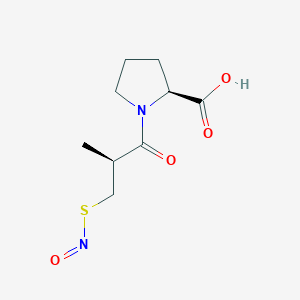

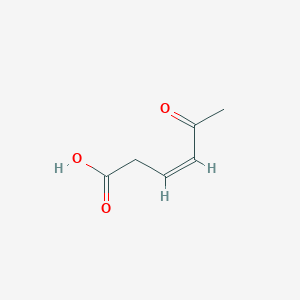

S-Nitrosocaptopril (CapNO) is a novel compound that possesses the capacities of both a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor . It has a molecular formula of C9H14N2O4S . It’s a derivative of captopril, synthesized to manifest nitrosovasodilatory activity, inhibit angiotensin-converting enzyme activity, and inhibit platelet aggregation .

Synthesis Analysis

S-Nitrosocaptopril is synthesized as an S-nitrosylated derivative of captopril . The synthesis involves nitrosylation of captopril . More detailed synthesis methods are not available in the retrieved sources.Molecular Structure Analysis

The molecular structure of S-Nitrosocaptopril includes a nitrosothiol group, which is responsible for its nitric oxide donating capacity . The molecule has a weight of 246.29 g/mol . The IUPAC name for S-Nitrosocaptopril is (2 S )-1- [ (2 S )-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid .Chemical Reactions Analysis

S-Nitrosocaptopril is known to possess nitrosovasodilatory activity, which is a result of the presence of the thionitrite bond . The presence of this bond does not influence S-Nitrosocaptopril’s ability to inhibit angiotensin-converting enzyme .Physical And Chemical Properties Analysis

S-Nitrosocaptopril has a molecular weight of 246.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The molecule has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the molecule are 246.06742811 g/mol .Applications De Recherche Scientifique

Nitric Oxide Donor

S-Nitrosocaptopril is a nitric oxide (NO) donor . Nitric oxide is a crucial biological messenger that plays a vital role in many physiological processes, including vasodilation, immune response modulation, neurotransmission, and cell growth regulation .

Angiotensin-Converting Enzyme Inhibitor

S-Nitrosocaptopril also functions as an angiotensin-converting enzyme inhibitor (ACEI) . ACEIs are commonly used in the treatment of hypertension and heart failure, as they help relax blood vessels, reduce blood volume, and hence lower blood pressure .

Angina Pectoris Treatment

S-Nitrosocaptopril may be used in the treatment of angina pectoris . Angina is a type of chest pain caused by reduced blood flow to the heart. As a nitric oxide donor, S-Nitrosocaptopril can help to relax and widen blood vessels, improving blood flow to the heart muscle .

Congestive Heart Failure Treatment

S-Nitrosocaptopril could be used in the treatment of congestive heart failure . Heart failure is a condition where the heart doesn’t pump blood as well as it should. S-Nitrosocaptopril, as an ACE inhibitor, can help to reduce the load on the heart and improve its efficiency .

Storage Optimization

Research has been conducted on the optimization of S-Nitrosocaptopril monohydrate storage conditions . This is important for maintaining the stability and efficacy of the compound over time .

Mécanisme D'action

Mode of Action

S-CapSNO is formed by nitrosylation of captopril . It inhibits the activity of ACE, causing vasodilation . This dual action of being a nitric oxide (NO) donor and an ACE inhibitor makes S-CapSNO unique .

Biochemical Pathways

The inhibition of ACE by S-CapSNO leads to a decrease in the concentration of angiotensin II . This results in vasodilation and a reduction in blood pressure . Additionally, S-CapSNO, as a NO donor, can interfere with the hetero-adhesion of circulating tumor cells (CTCs) to vascular endothelium by down-regulating the expression of cell adhesion molecules (CAMs) .

Pharmacokinetics

It is usually prescribed to patients who require long-term use for its therapeutic benefits . More research is needed to fully understand the ADME properties of S-CapSNO.

Result of Action

The primary result of S-CapSNO’s action is vasodilation due to its ACE inhibitory activity and its role as a NO donor . This leads to a reduction in blood pressure . Additionally, S-CapSNO can inhibit the hetero-adhesion of CTCs to vascular endothelium, which could potentially prevent the initiation of the metastatic cascade .

Action Environment

The action of S-CapSNO can be influenced by various environmental factors. For instance, its stability can be affected by storage conditions . Under these conditions, S-CapSNO monohydrate was found to be stable for at least 6 months .

Orientations Futures

S-Nitrosocaptopril monohydrate (Cap-NO·H2O) is a novel crystal form of S-Nitrosocaptopril (Cap-NO), and a method for long-term storage has been reported . This could serve as a guide for rational design of highly potent ACE inhibitors . The compound has potential use in the treatment of hypertension regardless of renin status, angina pectoris, and congestive heart failure .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIULCDUASSKOM-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSN=O)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153527 | |

| Record name | S-Nitrosocaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Nitrosocaptopril | |

CAS RN |

122130-63-6 | |

| Record name | S-Nitrosocaptopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122130-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitrosocaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Nitrosocaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)

![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)